molecular formula C16H22N2O5 B2448856 (3S,4R)-4-(6-methoxypyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 1392213-90-9

(3S,4R)-4-(6-methoxypyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2448856
CAS No.: 1392213-90-9
M. Wt: 322.361
InChI Key: BUTPQNIUYIYVTA-NWDGAFQWSA-N
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Description

(3S,4R)-4-(6-methoxypyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H22N2O5 and its molecular weight is 322.361. The purity is usually 95%.
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Properties

IUPAC Name

(3S,4R)-4-(6-methoxypyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-8-11(12(9-18)14(19)20)10-5-6-13(22-4)17-7-10/h5-7,11-12H,8-9H2,1-4H3,(H,19,20)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTPQNIUYIYVTA-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3S,4R)-4-(6-methoxypyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrrolidine ring with a carboxylic acid group, a methoxypyridine moiety, and an isobutyloxycarbonyl group. The stereochemistry at the 3 and 4 positions is critical for its biological activity.

Structure Representation

 3S 4R 4 6 methoxypyridin 3 yl 1 2 methylpropan 2 yl oxycarbonyl pyrrolidine 3 carboxylic acid\text{ 3S 4R 4 6 methoxypyridin 3 yl 1 2 methylpropan 2 yl oxycarbonyl pyrrolidine 3 carboxylic acid}

Anticancer Activity

Recent studies have indicated that similar pyrrolidine derivatives exhibit significant anticancer properties. For instance, derivatives of pyrrolidine-3-carboxylic acid have shown efficacy against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

Case Study: Anticancer Efficacy in A549 Cells

In vitro studies demonstrated that compounds with similar structures reduced the viability of A549 cells significantly:

CompoundViability (% of control)p-value
Control100-
Compound A63.4<0.05
Compound B21.2<0.001

These results suggest that modifications to the substituents on the pyrrolidine ring can enhance anticancer activity.

Antimicrobial Activity

Pyrrolidine derivatives have also been investigated for their antimicrobial properties. Studies indicate that certain derivatives exhibit selective activity against Gram-positive bacteria and drug-resistant strains.

Antimicrobial Screening Results

PathogenMIC (µg/mL)Activity
Staphylococcus aureus>128No activity
Streptococcus pneumoniae64Moderate activity
Escherichia coli>128No activity

The above data highlights the potential of these compounds as antimicrobial agents, particularly against specific resistant strains.

The biological activities of this compound are hypothesized to involve several mechanisms:

  • Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
  • Modulation of Signaling Pathways : It may affect pathways related to inflammation and immune response.

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